2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine
Overview
Description
“2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine” is a pyridine derivative . It has been found to have good fungicidal activity . It is also an intermediate for Lansoprazole , which is used as a gastric proton pump inhibitor .
Synthesis Analysis
The compound was synthesized by the reaction of 2-chloro-3-hydroxypyridine with 2-chloro-1,1,1-trifluoroethane .Molecular Structure Analysis
The molecular formula of the compound is C7H5ClF3NO . The pyridine ring and the O and Cl atoms are nearly coplanar, with the largest deviation from the mean plane being 0.078 (6) Å .Chemical Reactions Analysis
The compound is synthesized by the reaction of 2-chloro-3-hydroxypyridine with 2-chloro-1,1,1-trifluoroethane . More research is needed to fully understand the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.57 g/mol . It has a topological polar surface area of 22.1 Ų . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 211.0011760 g/mol .Scientific Research Applications
Synthesis and Herbicide Development
2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine is a key intermediate in the synthesis of highly efficient herbicides like trifloxysulfuron (Zuo Hang-dong, 2010). The compound is derived from nicotinamide through various chemical processes, such as Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with the overall yield being optimized up to 48.7%.
Crystal Structure Analysis and Fungicidal Activity
The crystal structure of this compound has been analyzed, revealing that the pyridine ring and the O and Cl atoms are almost coplanar. This compound has demonstrated good fungicidal activity, making it avaluable compound in the agricultural sector (Pin‐liang Wang et al., 2007).
Formation of Derivatives for Further Research
This compound is used to create various derivatives, like 2-Benzylsulfanyl-3-(2,2,2-trifluoroethoxy)pyridine. This derivative's formation involves a reaction with phenylmethanethiol. The resulting compound's crystal structure includes weak aromatic π–π stacking, which influences its packing and potential applications in further research (Zhiqiang Feng et al., 2010).
Role in Pharmaceutical and Agrochemical Intermediate Synthesis
The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It's particularly prominent in the creation of herbicides, indicating its significant role in both healthcare and agricultural industries (Li Zheng-xiong, 2004).
Mechanism of Action
Target of Action
It is synthesized from 3-amino-2-chloropyridine , suggesting it may interact with similar biological targets.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
properties
IUPAC Name |
2-chloro-3-(2,2,2-trifluoroethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-5(2-1-3-12-6)13-4-7(9,10)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTMJBMTEOTFKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301036188 | |
Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301036188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
256473-04-8 | |
Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=256473-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256473048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301036188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine?
A1: this compound is an organic compound featuring a pyridine ring with two key substituents: []
Q2: How is this compound synthesized?
A2: The synthesis of this compound can be achieved through different approaches:
- Reaction with 2-chloro-1,1,1-trifluoroethane: This method involves reacting 2-chloro-3-hydroxypyridine with 2-chloro-1,1,1-trifluoroethane. []
- Reaction with 2,2,2-trifluoroethanol: An alternative route involves using 2-chloro-3-aminopyridine as a starting material, which reacts with n-butyl nitrite in the presence of an organic acid and 2,2,2-trifluoroethanol. []
Q3: What are the potential applications of this compound?
A3: While research is ongoing, the structural features and reported biological activity of this compound suggest potential applications in various fields:
- Fungicidal Activity: Preliminary bioassays indicate that this compound exhibits promising fungicidal activity. [] Further research is necessary to explore its effectiveness against specific fungal species and potential mechanisms of action.
- Chemical Intermediate: This compound can serve as a versatile building block for synthesizing more complex molecules. For instance, it can be used to synthesize 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide through a series of reactions involving mercaptylation, chlorination, and amination. [] This highlights its potential in medicinal chemistry and the development of new bioactive compounds.
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